2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde
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Overview
Description
2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzaldehyde group attached to the imidazole ring, which is further substituted with two methyl groups at the 4 and 5 positions. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and aromatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and environmentally friendly methods. For example, the use of cuprous oxide, potassium carbonate, and water as reagents has been reported to be effective in synthesizing similar imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives .
Scientific Research Applications
2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives are known to act as protein kinase inhibitors, topoisomerase inhibitors, and receptor modulators . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Uniqueness
2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzaldehyde group also adds to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-10(2)14(8-13-9)12-6-4-3-5-11(12)7-15/h3-8H,1-2H3 |
InChI Key |
NGDXZKLTIYNCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=CC=C2C=O)C |
Origin of Product |
United States |
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